molecular formula C18H11F2NO B15168515 1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one CAS No. 914384-00-2

1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one

Cat. No.: B15168515
CAS No.: 914384-00-2
M. Wt: 295.3 g/mol
InChI Key: UPEVIZCRIDPPCG-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-difluorobenzaldehyde and 3-acetylquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcone derivatives.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Quinoline derivatives with additional functional groups.

    Reduction: Dihydrochalcone derivatives.

    Substitution: Phenyl ring-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one: A similar chalcone with a phenyl ring instead of a quinoline ring.

    1-(3,4-Difluorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one: A chalcone with a pyridine ring instead of a quinoline ring.

Uniqueness

1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one is unique due to the presence of both fluorinated phenyl and quinoline rings, which may impart distinct chemical and biological properties compared to other chalcones.

Properties

CAS No.

914384-00-2

Molecular Formula

C18H11F2NO

Molecular Weight

295.3 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-3-quinolin-3-ylprop-2-en-1-one

InChI

InChI=1S/C18H11F2NO/c19-15-7-6-14(10-16(15)20)18(22)8-5-12-9-13-3-1-2-4-17(13)21-11-12/h1-11H

InChI Key

UPEVIZCRIDPPCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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